molecular formula C10H16N4O2 B12884596 1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide CAS No. 89257-70-5

1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide

Cat. No.: B12884596
CAS No.: 89257-70-5
M. Wt: 224.26 g/mol
InChI Key: VACPBWIVZRCRQF-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-4-propanamido-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by its unique substitution pattern. The pyrazole core is substituted with:

  • Ethyl group at position 1.
  • Methyl group at position 2.
  • Propanamido group (-NHCOCH2CH3) at position 3.
  • Carboxamide (-CONH2) at position 4.

Its physicochemical properties, such as moderate lipophilicity (due to ethyl/methyl groups) and hydrogen-bonding capacity (from carboxamide and propanamido), distinguish it from simpler pyrazole derivatives .

Properties

CAS No.

89257-70-5

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2-ethyl-5-methyl-4-(propanoylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C10H16N4O2/c1-4-7(15)12-8-6(3)13-14(5-2)9(8)10(11)16/h4-5H2,1-3H3,(H2,11,16)(H,12,15)

InChI Key

VACPBWIVZRCRQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N(N=C1C)CC)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hydrazine and ethyl acetoacetate.

    Cyclization: The initial step involves the cyclization of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring.

    Amidation: The resulting pyrazole intermediate undergoes amidation with propionyl chloride to introduce the propionamido group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-4-propionamido-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Effects

The compound’s closest structural analogs are pyrazole derivatives with modifications at positions 4 and 5. Key comparisons include:

(a) Carboximidamide Derivatives ()

Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide feature a carboximidamide group (-C(=NH)NH2) at position 1 and aromatic substituents (e.g., methoxy, bromo, or nitro groups) at positions 3 and 5. Compared to the target compound:

(b) Carboxylate Ester Derivatives ()

Compound 189 (Ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate) contains a carboxylate ester (-COOEt) at position 5 and a trifluoromethylpyridine moiety. Key differences:

  • Stability : The ester group is prone to hydrolysis in vivo, whereas the carboxamide in the target compound offers metabolic stability.
  • The target compound lacks such groups, relying on hydrogen bonding via its amide substituents .
(c) Nitro/Amino-Substituted Pyrazoles ()

Patent EP 1 948 661 B1 describes pyrazolo[4,3-d]pyrimidines with nitro (-NO2) and amino (-NH2) groups. For example, 4-amino-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide shares the carboxamide group with the target compound but includes a 2-ethoxyethyl chain and amino group.

  • Reactivity : Nitro groups are electron-withdrawing and often intermediates for introducing amines. The target compound’s propanamido group provides a stable, hydrogen-bonding motif without requiring further reduction.
  • Synthetic Routes : Both compounds utilize amidation steps, but the patent’s focus on nitro-to-amine conversion highlights divergent strategies for functionalization .

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